Promestrienum -

Promestrienum

Catalog Number: EVT-13531502
CAS Number:
Molecular Formula: C22H32O2
Molecular Weight: 328.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Promestrienum, also known as Promestriene, is a synthetic estrogen primarily used in topical applications. It is effective in treating vulvovaginal atrophic symptoms and aids in wound healing post-vulvovaginal surgery or trauma. This compound is classified as a small molecule and belongs to several drug categories, including estrogens, gonadal hormones, and steroids. Its chemical formula is C22H32O2C_{22}H_{32}O_{2}, with a molecular weight of approximately 328.5 g/mol .

Source and Classification

Promestrienum is derived from the natural hormone estradiol and is designed to mimic its effects. It falls under various classifications such as:

  • Estradiol Congeners
  • Genito-Urinary System and Sex Hormones
  • Natural and Semisynthetic Estrogens .
Synthesis Analysis

Methods and Technical Details

The synthesis of Promestrienum involves several chemical reactions that modify the structure of estradiol to enhance its therapeutic properties. While specific synthetic pathways are not extensively detailed in the available literature, it typically involves:

  1. Alkylation: Introducing propoxy groups to the estradiol skeleton.
  2. Methylation: Modifying hydroxyl groups to methoxy groups to improve lipophilicity and stability.

The synthesis generally requires careful control of reaction conditions, including temperature and pH, to optimize yields and purity .

Molecular Structure Analysis

Structure and Data

Promestrienum has a complex molecular structure characterized by multiple rings typical of steroid compounds. The structural representation includes:

  • Molecular Formula: C22H32O2C_{22}H_{32}O_{2}
  • InChI Key: IUWKNLFTJBHTSD-AANPDWTMSA-N
  • IUPAC Name: (1S,3aS,3bR,9bS,11aS)-1-methoxy-11a-methyl-7-propoxy-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene .

The compound features five stereocenters and exhibits significant hydrophobic characteristics due to its fused-ring structure.

Chemical Reactions Analysis

Reactions and Technical Details

Promestrienum undergoes various chemical reactions that can include:

  • Hydrolysis: In aqueous environments where it may interact with water molecules.
  • Oxidation/Reduction: Potentially altering its functional groups under specific conditions.

These reactions are significant for understanding its stability and reactivity in biological systems .

Mechanism of Action

Process and Data

Promestrienum exerts its effects primarily through estrogen receptor activation. Upon topical application:

  1. The compound binds to estrogen receptors in vaginal tissues.
  2. This binding activates gene transcription related to cell proliferation and tissue repair.
  3. It promotes the maintenance of vaginal mucosa and alleviates symptoms associated with atrophy .

Studies indicate that while Promestrienum has low systemic absorption compared to other estrogen therapies, it still effectively targets local tissues without significant systemic side effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Promestrienum exhibits several notable physical and chemical properties:

  • Molecular Weight: 328.5 g/mol
  • Water Solubility: Very low (8.81e-06 mg/mL)
  • LogP (octanol-water partition coefficient): Approximately 5.61, indicating high lipophilicity.
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 4
  • Topological Polar Surface Area: 18.46 Ų .

These properties suggest that Promestrienum is likely to be absorbed well through mucosal membranes while remaining poorly soluble in water.

Applications

Scientific Uses

Promestrienum has several applications in medical science:

  • Vulvovaginal Atrophy Treatment: Used topically to relieve symptoms associated with menopause or surgical interventions.
  • Wound Healing: Assists in recovery following gynecological surgeries by promoting tissue repair.
  • Research Studies: Investigated for potential uses in conditions involving estrogen deficiency or hormonal imbalances .
Historical Development & Pharmacological Classification of Promestriene

Evolution of Synthetic Estrogen Analogues in Gynecopharmacology

The development of synthetic estrogen analogues emerged from the need to achieve localized therapeutic effects while minimizing systemic exposure. Early vaginal atrophy treatments relied on natural estrogens (e.g., estradiol, conjugated estrogens), which posed risks of endometrial proliferation and systemic absorption. Second-generation analogues like Promestriene (a 3-propyl, 17β-methyl diether of estradiol) were engineered for enhanced tissue selectivity and metabolic stability. Unlike natural estrogens, Promestriene’s synthetic structure prevents conversion to biologically active estradiol, confining its action primarily to vaginal mucosa without significantly altering serum hormone levels [1] [5] [8]. This design positioned it within the topical selective estrogen class, distinct from systemic hormone replacement therapies (HRT). By the early 1970s, such compounds addressed key limitations of first-generation agents: endometrial safety risks, pharmacokinetic variability, and incompatibility with breast cancer therapies [5] [8].

Positional Isomerism in Steroidal Ether Derivatives: Structural Rationale for Promestriene Design

Promestriene’s pharmacological profile stems from strategic ether modifications at C3 and C17 positions of the estradiol scaffold. These alterations exploit steric and electronic properties to modulate receptor binding and metabolic fate:

  • C3 Propyl Ether: Increases lipophilicity, enhancing mucosal retention and delaying enzymatic degradation by 17β-hydroxysteroid dehydrogenase. This prolongs local activity without systemic estrogenic effects [1] [5].
  • C17β Methyl Ether: Sterically hinders reduction of the 17-keto group, preventing conversion to estrone/estradiol and eliminating uterotropic activity. This contrasts with estriol’s C16/C17 modifications, which only partially mitigate endometrial proliferation [5].

Table 1: Impact of Positional Modifications on Estrogenic Activity

CompoundC3 SubstituentC17 SubstituentSystemic AbsorptionEndometrial Proliferation Risk
EstradiolOHOHHighHigh
EstriolOHOHModerateLow
PromestrieneO-CH₂-CH₂-CH₃O-CH₃NegligibleNone

The combined ethers create a positional isomer with unique binding kinetics for the estrogen receptor (ER). While Promestriene binds ERα, its bulkier ether groups limit nuclear translocation, favoring rapid, transient genomic effects over sustained transcriptional activation. This explains its efficacy in restoring vaginal epithelium without systemic sequelae [1] [8].

Chronological Milestones in Clinical Adoption (1974–Present)

Promestriene’s clinical integration reflects evolving insights into localized estrogen therapy:

  • 1974: First marketed in France as Colpotrofin® for vaginal atrophy, leveraging preclinical data showing mucosal tropism without endometrial stimulation [5].
  • 1980s–1990s: Expanded to 34 countries for atrophic vaginitis and cervicovaginal wound healing. Phase III trials confirmed efficacy in post-surgical recovery (e.g., postpartum trauma, hypospadias repair) [1] [4].
  • 2000s: Phase IV studies established safety in estrogen-sensitive contexts. A trial in breast cancer patients (n=41) using aromatase inhibitors reported significant improvement in vaginal maturation index without increased estradiol levels or cancer recurrence [5] [8].
  • 2020s: Direct comparisons with low-dose estradiol (e.g., 10 μg tablets) demonstrated comparable symptom relief but superior systemic safety: Promestriene caused no elevation in estrone sulfate (E1S), whereas estradiol increased E1S by 35% (p<0.01) [8].

Table 2: Key Clinical Adoption Milestones

YearMilestoneSignificance
1974Initial approval in France (Colpotrofin®)First commercial synthetic vaginal estrogen with localized action
1990Phase III trials for post-hypospadias surgery wound healingDemonstrated efficacy in epithelial regeneration (89% success rate)
2013Safety review in cancer patients (Del Pup et al.)Validated compatibility with aromatase inhibitors in breast cancer survivors
2022RCT vs. vaginal estradiol (Palacios et al.)Confirmed non-inferior efficacy without systemic hormone fluctuations

Current research focuses on its role in pelvic radiation sequelae and genitourinary syndrome of menopause (GSM), particularly for patients contraindicating systemic HRT [8].

Properties

Product Name

Promestrienum

IUPAC Name

17-methoxy-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3

InChI Key

IUWKNLFTJBHTSD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.